N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds featuring benzo[b]thiophene analogs, such as 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone and its derivatives, have demonstrated selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells by increasing the BAX/BCL-2 ratio and activating the caspase cascade. Molecular docking studies suggest strong interactions with proteins like CYP1A2, indicating potential for use in combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).
Anticancer and Antimicrobial Properties
Celecoxib derivatives, synthesized through modifications that include sulfur-containing groups, have shown varied biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These modifications significantly influence the compound's interaction with biological targets and demonstrate a broad spectrum of potential applications (Küçükgüzel et al., 2013).
Photovoltaic Applications
The introduction of sulfur-containing heterocycles into polymer blends for solar cells, such as the use of indene-C60 bisadducts, has shown to increase the power conversion efficiency by providing more routes for charge transfer. This indicates the potential of sulfur-containing compounds in enhancing the efficiency of photovoltaic devices (Cheng et al., 2014).
Fluorescence Properties
Derivatives containing thiophene rings, such as 1,8-naphthalimide derivatives, have been synthesized and studied for their fluorescence properties. Modifications on the thiophene ring affect the emission properties, suggesting applications in materials science, particularly in the development of fluorescent materials (Zhengneng et al., 2013).
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-20(25,17-11-13-7-3-5-9-15(13)27-17)12-21-18(23)19(24)22-14-8-4-6-10-16(14)26-2/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRRWVRYUPQRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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